methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14797586
InChI: InChI=1S/C21H17BrO6/c1-12-16-8-7-15(27-11-18(23)13-3-5-14(22)6-4-13)9-19(16)28-21(25)17(12)10-20(24)26-2/h3-9H,10-11H2,1-2H3
SMILES:
Molecular Formula: C21H17BrO6
Molecular Weight: 445.3 g/mol

methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

CAS No.:

Cat. No.: VC14797586

Molecular Formula: C21H17BrO6

Molecular Weight: 445.3 g/mol

* For research use only. Not for human or veterinary use.

methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate -

Specification

Molecular Formula C21H17BrO6
Molecular Weight 445.3 g/mol
IUPAC Name methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Standard InChI InChI=1S/C21H17BrO6/c1-12-16-8-7-15(27-11-18(23)13-3-5-14(22)6-4-13)9-19(16)28-21(25)17(12)10-20(24)26-2/h3-9H,10-11H2,1-2H3
Standard InChI Key QUPTWAFBHZFWEG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)CC(=O)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is C21H17BrO6, with a molecular weight of 445.3 g/mol. Its IUPAC name, methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate, reflects the compound’s intricate substitution pattern:

  • A coumarin backbone (2H-chromen-2-one) substituted at position 4 with a methyl group.

  • Position 7 functionalized with a 2-(4-bromophenyl)-2-oxoethoxy side chain.

  • Position 3 modified with a methyl acetate group.

The compound’s structure is characterized by a planar coumarin core, which facilitates π-π stacking interactions, while the 4-bromophenyl group introduces steric bulk and electronic effects that influence reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H17BrO6
Molecular Weight445.3 g/mol
IUPAC Namemethyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Canonical SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br)CC(=O)OC
XLogP3-AA (Predicted)3.2

Synthesis Pathways and Reaction Mechanisms

The synthesis of methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves multi-step organic transformations:

Step 1: Formation of the Coumarin Core

The coumarin scaffold is typically synthesized via the Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound, 4-methylresorcinol reacts with ethyl acetoacetate to yield 4-methyl-7-hydroxycoumarin.

Step 2: O-Alkylation at Position 7

The hydroxyl group at position 7 undergoes alkylation with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base (e.g., K2CO3) to introduce the 2-(4-bromophenyl)-2-oxoethoxy side chain. This step proceeds via an SN2 mechanism, with the bromide acting as a leaving group.

Step 3: Esterification at Position 3

The acetate group is introduced through esterification of the carboxylic acid intermediate with methanol under catalytic acid conditions (e.g., H2SO4). This step ensures high regioselectivity at position 3.

Applications in Pharmaceutical Development

Anticancer Agent Design

The compound’s kinase inhibition profile positions it as a scaffold for small-molecule anticancer drugs. Derivatives with improved solubility (e.g., PEGylated analogs) are under investigation.

Fluorescent Probes

Due to its inherent fluorescence (λem = 450 nm), the coumarin core is utilized in bioimaging probes for tracking cellular uptake and drug delivery .

Prodrug Synthesis

The methyl ester group serves as a prodrug motif, enabling hydrolysis to the active carboxylic acid in physiological conditions. This property is exploited in targeted drug delivery systems.

Comparative Analysis with Related Coumarin Derivatives

Table 2: Structural and Functional Comparison

CompoundMolecular Weight (g/mol)Key SubstituentsPrimary Activity
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate445.34-methyl, 7-(2-oxoethoxy), 3-acetateKinase inhibition, Antimicrobial
Methyl 3-bromophenylacetate229.073-bromophenyl, acetateNSAID precursor
4-Methyl-7-hydroxycoumarin176.174-methyl, 7-hydroxyFluorescent probe

This comparison underscores the unique role of brominated side chains in enhancing biological activity .

Future Directions and Research Opportunities

  • Pharmacokinetic Studies: Investigate bioavailability and metabolic pathways using LC-MS/MS.

  • Toxicity Profiling: Conduct acute and chronic toxicity assays in rodent models.

  • Structure-Activity Relationships (SAR): Modify the 4-bromophenyl group to optimize potency and selectivity.

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